2-(1-oxophthalazin-2(1H)-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
Overview
Description
2-(1-oxophthalazin-2(1H)-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a useful research compound. Its molecular formula is C18H13N5O2S and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1-oxo-2(1H)-phthalazinyl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]acetamide is 363.07899585 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Research has shown that acetamide derivatives, similar to the compound , are versatile precursors for synthesizing various heterocycles. For instance, 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide was used to synthesize a wide range of heterocycles, demonstrating the compound's potential in creating novel chemical entities with possible biological activities (Fadda et al., 2017).
Antimicrobial Activity
Compounds incorporating acetamide functionalities have been explored for their antimicrobial properties. For example, novel heterocycles incorporating an antipyrine moiety showed promising antimicrobial activities, suggesting the potential use of similar acetamide derivatives in developing new antimicrobial agents (Bondock et al., 2008).
Corrosion Inhibition
Acetamide derivatives have also found applications in corrosion inhibition. Long alkyl side chain acetamide derivatives, for instance, demonstrated significant corrosion prevention efficiencies, highlighting the compound's utility in protecting metals from corrosive environments (Yıldırım & Çetin, 2008).
Cyclization Reactions
The ability of acetamide derivatives to undergo cyclization reactions to form novel heterocyclic structures has been documented. For example, the intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides led to the formation of pyridin-2(1H)-ones, showcasing the compound's role in synthesizing complex heterocyclic systems (Savchenko et al., 2020).
Properties
IUPAC Name |
2-(1-oxophthalazin-2-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2S/c24-16(10-23-17(25)14-4-2-1-3-13(14)9-20-23)22-18-21-15(11-26-18)12-5-7-19-8-6-12/h1-9,11H,10H2,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEAAWHPNLZDTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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